4-Fluoro-2-methyl-6-nitrophenol
Overview
Description
4-Fluoro-2-methyl-6-nitrophenol is a chemical compound with the molecular weight of 171.13 . Its IUPAC name is 4-fluoro-2-methyl-6-nitrophenol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Fluoro-2-nitrophenol is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methyl-6-nitrophenol is 1S/C7H6FNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 . This compound contains a total of 18 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .Scientific Research Applications
Application 1: Use in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 4-Nitrophenyl activated esters, which can be derived from 4-Fluoro-2-methyl-6-nitrophenol, are used for indirect radiofluorination of biomolecules . This process is crucial in the development of radiopharmaceuticals for Positron Emission Tomography (PET), a molecular imaging technique that has a significant impact on personalized healthcare .
- Methods of Application or Experimental Procedures: The preparation of 18F-labelled peptides, which are sensitive biomolecules, is typically done indirectly using a pre-labelled synthon (prosthetic groups). This is because these biomolecules cannot tolerate the harsh radiofluorination conditions and are often thought to be inert to direct radiofluorination . The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18F-labelled acylation synthons in one step is described in the research .
- Results or Outcomes: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .
Application 2: Preparation of Certain Compounds
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Fluoro-2-nitrophenol may be used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for the preparation of these compounds are not provided in the source .
- Results or Outcomes: The outcomes of these preparations are the compounds 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .
properties
IUPAC Name |
4-fluoro-2-methyl-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPDRCAPPNOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304399 | |
Record name | 4-Fluoro-2-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-6-nitrophenol | |
CAS RN |
1588441-30-8 | |
Record name | 4-Fluoro-2-methyl-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-3-methyl-2-hydroxy-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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